(4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone
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Overview
Description
(4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone is a complex organic compound that features a combination of bromophenyl, dimethylamino, phenoxyphenyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienyl Core: The thienyl core can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a Suzuki coupling reaction, which involves the reaction of a phenoxyphenyl boronic acid with a suitable halide.
Addition of the Bromophenyl Group: The bromophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution; phenoxyphenyl boronic acid and palladium catalyst for Suzuki coupling.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it a candidate for applications in electronic devices.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(5-(dimethylamino)-4-(4-methoxyphenyl)-2-thienyl)methanone
- (4-Chlorophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone
- (4-Bromophenyl)(5-(methylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone
Uniqueness
(4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets and enables its use in a wide range of applications, from synthetic chemistry to advanced materials.
Properties
IUPAC Name |
(4-bromophenyl)-[5-(dimethylamino)-4-(4-phenoxyphenyl)thiophen-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO2S/c1-27(2)25-22(16-23(30-25)24(28)18-8-12-19(26)13-9-18)17-10-14-21(15-11-17)29-20-6-4-3-5-7-20/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVPPKANNRAUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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